![molecular formula C15H22Cl2O3Si B12555724 [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate CAS No. 192651-59-5](/img/structure/B12555724.png)
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a butyl group, a dimethylsilyl group, and a 2,4-dichlorophenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate typically involves the reaction of [Butyl(dimethyl)silyl]methyl chloride with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Applications De Recherche Scientifique
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in metabolic pathways or by binding to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate: Unique due to the presence of both organosilicon and phenoxyacetate moieties.
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)propionate: Similar structure but with a propionate group instead of an acetate group.
[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)butyrate: Contains a butyrate group, offering different chemical properties.
Propriétés
Numéro CAS |
192651-59-5 |
|---|---|
Formule moléculaire |
C15H22Cl2O3Si |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
[butyl(dimethyl)silyl]methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H22Cl2O3Si/c1-4-5-8-21(2,3)11-20-15(18)10-19-14-7-6-12(16)9-13(14)17/h6-7,9H,4-5,8,10-11H2,1-3H3 |
Clé InChI |
WTXLZWFLTQXHTA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
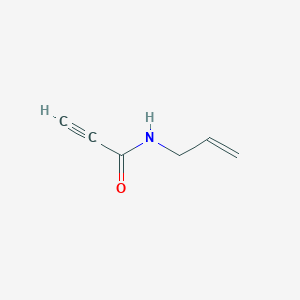
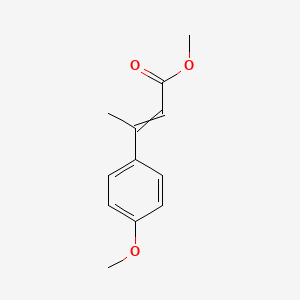
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
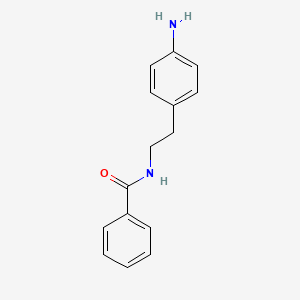
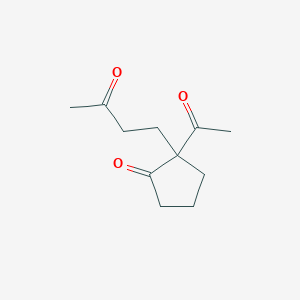
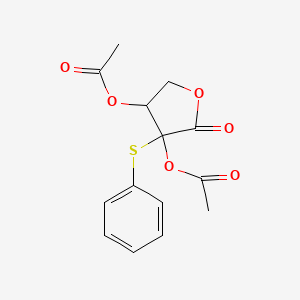
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

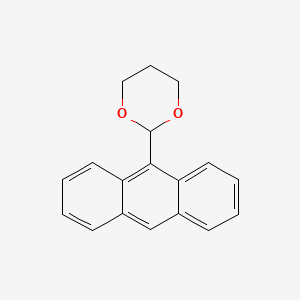
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
